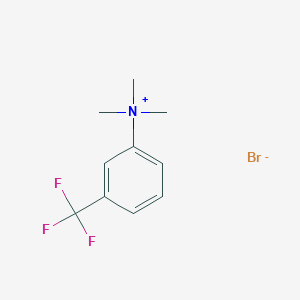

3-(Trifluoromethyl)phenyltrimethylammonium Bromide

Description

Properties

IUPAC Name |

trimethyl-[3-(trifluoromethyl)phenyl]azanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13F3N.BrH/c1-14(2,3)9-6-4-5-8(7-9)10(11,12)13;/h4-7H,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPFRXMSETZXGKJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)C1=CC=CC(=C1)C(F)(F)F.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001346744 | |

| Record name | 3-(Trifluoromethyl)phenyltrimethylammonium Bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001346744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

262608-95-7 | |

| Record name | 3-(Trifluoromethyl)phenyltrimethylammonium Bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001346744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Trifluoromethyl)phenyltrimethylammonium Bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Trifluoromethyl)phenyltrimethylammonium Bromide

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 262608-95-7

This technical guide provides a comprehensive overview of 3-(Trifluoromethyl)phenyltrimethylammonium Bromide, a quaternary ammonium salt with significant applications in organic synthesis and pharmaceutical development. This document details its chemical and physical properties, provides a potential synthetic route, and explores its primary application as a phase transfer catalyst.

Core Compound Properties

This compound is a white to almost white crystalline powder.[1] Key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 262608-95-7 | [2][3][4][5] |

| Molecular Formula | C₁₀H₁₃BrF₃N | [3][4][5] |

| Molecular Weight | 284.12 g/mol | [3][4][5] |

| Purity | Typically ≥98% | [1] |

| Appearance | White to almost white powder or crystals | [1][4] |

| Solubility | Almost transparent in hot water | [1] |

| Storage Conditions | Room temperature, under an inert atmosphere. Recommended to be stored in a cool, dark place (<15°C). The compound is hygroscopic. | [4] |

Synthesis and Manufacturing

A potential logical workflow for its synthesis is outlined below:

Caption: Logical workflow for the synthesis of the target compound.

Hypothetical Experimental Protocol:

-

Formation of N,N-dimethyl-3-(trifluoromethyl)aniline: 3-(Trifluoromethyl)aniline would be reacted with a suitable methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base to yield N,N-dimethyl-3-(trifluoromethyl)aniline. The reaction would likely be carried out in an appropriate organic solvent under controlled temperature conditions.

-

Quaternization: The resulting N,N-dimethyl-3-(trifluoromethyl)aniline would then be reacted with an excess of methyl bromide in a polar aprotic solvent, such as acetonitrile or acetone. The reaction mixture would be heated to facilitate the quaternization, leading to the precipitation of this compound.

-

Purification: The crude product would be collected by filtration, washed with a non-polar solvent to remove unreacted starting materials, and then purified by recrystallization from a suitable solvent system, such as ethanol/ether, to yield the final product of high purity.

Applications in Research and Drug Development

The primary application of this compound is as a phase transfer catalyst (PTC) .[1][2] Phase transfer catalysis is a powerful technique in synthetic organic chemistry that facilitates the reaction between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase).

The trifluoromethyl (-CF₃) group is a key functional group in medicinal chemistry. Its incorporation into drug candidates can significantly enhance metabolic stability, binding affinity, and bioavailability due to its high lipophilicity and strong electron-withdrawing nature.

Role as a Phase Transfer Catalyst

In a typical phase transfer catalyzed reaction, an inorganic nucleophile, soluble in the aqueous phase, is made available in the organic phase to react with an organic substrate. This compound facilitates this by forming an ion pair with the aqueous-phase anion. The lipophilic nature of the cation allows this ion pair to be soluble in the organic phase, thereby enabling the reaction to proceed.

Caption: General mechanism of phase transfer catalysis.

Application in Nucleophilic Substitution Reactions

This compound is particularly effective in enhancing the efficiency of nucleophilic substitution reactions, which are fundamental in the synthesis of many pharmaceuticals and fine chemicals.[1] By facilitating the transfer of nucleophiles into the organic phase, it can lead to higher reaction rates, improved yields, and milder reaction conditions compared to traditional homogeneous reactions.

Hypothetical Experimental Protocol for a Phase Transfer Catalyzed Reaction:

This protocol describes a generic nucleophilic substitution of an alkyl halide using sodium cyanide, catalyzed by this compound.

Materials:

-

Alkyl halide (e.g., 1-bromooctane)

-

Sodium cyanide (NaCN)

-

This compound (Catalyst)

-

Toluene

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the alkyl halide (1 equivalent) in toluene.

-

In a separate beaker, prepare an aqueous solution of sodium cyanide (1.2 equivalents).

-

Add the aqueous sodium cyanide solution to the flask containing the alkyl halide.

-

Add this compound (0.05 equivalents) to the two-phase mixture.

-

Heat the reaction mixture to 80-90 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Separate the organic layer and wash it with deionized water and then with a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by distillation or column chromatography to yield the desired nitrile.

Signaling Pathways and Biological Activity

Currently, there is no publicly available information to suggest that this compound itself has direct biological activity or is directly involved in specific signaling pathways. Its primary role in a biological context is as a tool in the synthesis of biologically active molecules. The trifluoromethylphenyl moiety is a common feature in many pharmaceuticals, and this compound serves as a valuable reagent for introducing this structural motif.

Conclusion

This compound is a valuable and versatile quaternary ammonium salt with the CAS number 262608-95-7. Its primary utility lies in its function as a phase transfer catalyst, enabling and accelerating reactions between immiscible phases. This property is of particular importance in the synthesis of pharmaceuticals and other fine chemicals where the incorporation of the trifluoromethylphenyl group is desired to enhance the physicochemical and biological properties of the target molecules. This guide has provided a summary of its key properties, a plausible synthetic approach, and a detailed look into its application as a phase transfer catalyst, offering a valuable resource for researchers and professionals in the field of chemical synthesis and drug development.

References

An In-depth Technical Guide to 3-(Trifluoromethyl)phenyltrimethylammonium Bromide

Abstract

This technical guide provides a comprehensive overview of 3-(Trifluoromethyl)phenyltrimethylammonium Bromide, a quaternary ammonium salt with significant applications in organic synthesis, pharmaceutical development, and materials science. This document details the compound's chemical structure, physical properties, and key applications. Furthermore, it offers detailed experimental protocols for its synthesis and use, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound is a quaternary ammonium compound.[1] Its structure consists of a central nitrogen atom bonded to three methyl groups and a 3-(trifluoromethyl)phenyl group. The trifluoromethyl group significantly influences the compound's properties, enhancing its lipophilicity and stability.[1] The positive charge on the quaternary nitrogen is balanced by a bromide counter-ion.

The chemical structure is represented by the SMILES code: C--INVALID-LINK--(C1=CC=CC(C(F)(F)F)=C1)C.[Br-].[2]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 262608-95-7 | [1] |

| Molecular Formula | C₁₀H₁₃BrF₃N | [1] |

| Molecular Weight | 284.12 g/mol | [1] |

| Appearance | White to almost white powder or crystal | [1][3] |

| Purity | ≥ 98% (Assay by titration and/or HPLC) | [1][3] |

| Storage Conditions | Room temperature, under an inert atmosphere | [1][2][3] |

| Synonyms | Trimethyl-3-trifluoromethylphenylammonium bromide, m-TFPTABr | [1][3] |

Spectroscopic Data

While specific NMR spectral data is not widely published, the expected signals for this compound can be predicted based on its structure. One supplier confirms that the NMR data conforms to the expected structure.[3]

-

¹H NMR: The spectrum is expected to show a singlet for the nine protons of the three equivalent methyl groups attached to the nitrogen atom. The aromatic protons on the phenyl ring would appear as a complex multiplet pattern in the aromatic region of the spectrum.

-

¹³C NMR: The spectrum would show a signal for the methyl carbons and distinct signals for the aromatic carbons. The carbon of the trifluoromethyl group would appear as a quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR: A singlet would be expected for the three equivalent fluorine atoms of the trifluoromethyl group.

Key Applications

This compound is a versatile reagent with several applications in research and industry.[1]

-

Organic Synthesis: It is widely used as a phase-transfer catalyst (PTC).[1] PTCs facilitate reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase) by transporting one reactant across the phase boundary.[4] This enhances reaction rates and yields in various reactions, including nucleophilic substitutions.

-

Pharmaceutical Development: The compound is employed in drug formulation to enhance the solubility and bioavailability of active pharmaceutical ingredients (APIs).[1] Its ability to form ion pairs and its surfactant-like properties can improve the dissolution of poorly water-soluble drugs.

-

Materials Science: It serves as a component in the development of ionic liquids and surfactants.[1] These materials have a wide range of applications, including as environmentally friendly solvents and in the formulation of coatings and polymers.[1]

-

Biochemical Research: As a quaternary ammonium salt, it is useful for studying interactions with biological membranes and other cellular processes.[1]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and application of this compound. These are representative protocols and may require optimization for specific laboratory conditions and substrates.

Proposed Synthesis Protocol

A plausible method for the synthesis of this compound is the quaternization of N,N-dimethyl-3-(trifluoromethyl)aniline with methyl bromide.

Materials:

-

N,N-dimethyl-3-(trifluoromethyl)aniline

-

Methyl bromide (or methyl iodide as a more reactive alternative, followed by anion exchange)

-

Anhydrous acetonitrile or acetone

-

Diethyl ether

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Set up a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.

-

Dissolve N,N-dimethyl-3-(trifluoromethyl)aniline (1 equivalent) in anhydrous acetonitrile.

-

Cool the solution in an ice bath.

-

Slowly bubble excess methyl bromide gas through the solution or add liquid methyl bromide (handle with extreme caution in a fume hood). Alternatively, add methyl iodide (1.1 equivalents) dropwise.

-

Allow the reaction mixture to warm to room temperature and then heat to a gentle reflux for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

The product, being a salt, will likely precipitate from the solution. If not, slowly add diethyl ether to the reaction mixture to induce precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold diethyl ether to remove any unreacted starting material.

-

Dry the product under vacuum to yield this compound as a white or off-white solid.

-

Characterize the final product using NMR spectroscopy and mass spectrometry.

Application Protocol: Phase-Transfer Catalysis

This protocol describes the use of this compound as a phase-transfer catalyst in a nucleophilic substitution reaction between an alkyl halide and an aqueous nucleophile.

Materials:

-

1-Chlorooctane (organic substrate)

-

Sodium cyanide (aqueous nucleophile)

-

Toluene (organic solvent)

-

This compound (catalyst)

-

Deionized water

-

Separatory funnel

-

Standard glassware for reaction and workup

Procedure:

-

In a round-bottom flask, combine 1-chlorooctane (1 equivalent) and toluene.

-

Add an aqueous solution of sodium cyanide (1.5 equivalents).

-

Add this compound (0.02 equivalents, 2 mol%).

-

Heat the biphasic mixture to 90-100 °C with vigorous stirring to ensure intimate mixing of the two phases.

-

Monitor the reaction by taking aliquots from the organic layer and analyzing by Gas Chromatography (GC) until the starting material is consumed.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The resulting crude product (1-cyanooctane) can be purified by vacuum distillation.

Application Protocol: Enhancing Drug Solubility

This protocol outlines a general workflow for preparing a formulation of a poorly soluble drug using the title compound to improve its aqueous solubility for in-vitro testing.

Materials:

-

A poorly water-soluble model drug (e.g., Ibuprofen)

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

Vials with screw caps

-

Orbital shaker or magnetic stirrer

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Prepare a series of stock solutions of this compound in PBS at various concentrations (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 % w/v). A control sample of PBS alone should also be prepared.

-

Add an excess amount of the model drug to vials containing each stock solution and the control. Ensure that a solid excess of the drug is present.

-

Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to allow the system to reach equilibrium.

-

After equilibration, visually confirm the presence of undissolved solid in each vial.

-

Filter the samples through a 0.22 µm syringe filter to remove the undissolved drug.

-

Dilute the filtrate appropriately with the mobile phase.

-

Quantify the concentration of the dissolved drug in each sample using a validated HPLC-UV method.

-

Plot the solubility of the drug (in mg/mL or µg/mL) as a function of the concentration of this compound to determine the extent of solubility enhancement.

References

An In-Depth Technical Guide to the Synthesis of 3-(Trifluoromethyl)phenyltrimethylammonium Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthesis route for 3-(Trifluoromethyl)phenyltrimethylammonium Bromide, a quaternary ammonium salt with applications in organic synthesis and pharmaceutical development. The synthesis involves a two-step process commencing from the readily available starting material, 3-(trifluoromethyl)aniline. This document details the experimental protocols for each step, presents quantitative data in a structured format, and includes diagrams to illustrate the synthesis workflow.

Synthesis Overview

The principal synthetic pathway for this compound is the exhaustive methylation of 3-(trifluoromethyl)aniline. This process occurs in two sequential steps:

-

N,N-Dimethylation of 3-(Trifluoromethyl)aniline: The primary amine is first converted to the tertiary amine, N,N-dimethyl-3-(trifluoromethyl)aniline.

-

Quaternization: The resulting tertiary amine is then reacted with a methylating agent, typically methyl bromide, to yield the final quaternary ammonium bromide salt.

An alternative, though less detailed in the available literature, is the reaction of 3-bromobenzotrifluoride with trimethylamine. This guide will focus on the more thoroughly documented exhaustive methylation route.

Experimental Protocols

Step 1: Synthesis of N,N-Dimethyl-3-(trifluoromethyl)aniline

This procedure is adapted from a known method for the methylation of anilines.

Reaction Scheme:

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-(Trifluoromethyl)aniline | 161.12 | 16.1 g | 0.1 |

| Dimethyl sulfate | 126.13 | 27.8 g (21.0 mL) | 0.22 |

| Sodium hydroxide | 40.00 | 16.0 g | 0.4 |

| Diethyl ether | 74.12 | As needed | - |

| Water | 18.02 | As needed | - |

| Anhydrous magnesium sulfate | 120.37 | As needed | - |

Procedure:

-

In a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve 16.1 g (0.1 mol) of 3-(trifluoromethyl)aniline in 100 mL of diethyl ether.

-

With vigorous stirring, add 27.8 g (0.22 mol) of dimethyl sulfate dropwise from the dropping funnel.

-

Simultaneously, add a solution of 16.0 g (0.4 mol) of sodium hydroxide in 50 mL of water dropwise from a second dropping funnel. The rate of addition should be controlled to maintain a gentle reflux.

-

After the addition is complete, continue stirring the mixture at room temperature for 2 hours.

-

Transfer the reaction mixture to a separatory funnel. Separate the ether layer and wash it successively with water (3 x 50 mL) and brine (1 x 50 mL).

-

Dry the ether layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

The crude product can be purified by vacuum distillation to yield N,N-dimethyl-3-(trifluoromethyl)aniline as a colorless oil.

Quantitative Data:

| Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Boiling Point (°C) |

| N,N-Dimethyl-3-(trifluoromethyl)aniline | C9H10F3N | 189.18 | 85-95 | 78-80 °C at 15 mmHg |

Step 2: Synthesis of this compound

This is the final quaternization step to form the desired product.

Reaction Scheme:

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| N,N-Dimethyl-3-(trifluoromethyl)aniline | 189.18 | 18.9 g | 0.1 |

| Methyl bromide | 94.94 | Excess | - |

| Acetone or Acetonitrile | - | As needed | - |

Procedure:

-

In a pressure-resistant flask, dissolve 18.9 g (0.1 mol) of N,N-dimethyl-3-(trifluoromethyl)aniline in 100 mL of a suitable solvent such as acetone or acetonitrile.

-

Cool the solution in an ice bath and carefully add an excess of methyl bromide.

-

Seal the flask and allow the reaction mixture to stir at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

The product, being a salt, will precipitate out of the solution. Collect the solid by filtration.

-

Wash the collected solid with cold solvent to remove any unreacted starting material.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield this compound as a white to off-white solid.

Quantitative Data:

| Product | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Appearance |

| This compound | C10H13BrF3N | 284.12 | ≥98% | White to almost white powder |

Mandatory Visualizations

Synthesis Workflow Diagram

In-depth Technical Guide: 3-(Trifluoromethyl)phenyltrimethylammonium Bromide - Unraveling the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Trifluoromethyl)phenyltrimethylammonium bromide is a quaternary ammonium salt that has found utility in various chemical and pharmaceutical applications. While its primary roles as a synthetic reagent and formulation aid are established, a detailed understanding of its specific mechanism of action at the molecular and cellular level remains largely undefined in publicly accessible scientific literature. This guide synthesizes the available information on its chemical properties and the general biological activities of related compounds to provide a theoretical framework for its potential mechanisms of action and to guide future research.

Introduction

This compound, a member of the quaternary ammonium compound (QAC) family, is characterized by a positively charged nitrogen atom covalently bonded to four organic groups: three methyl groups and a 3-(trifluoromethyl)phenyl group. The presence of the trifluoromethyl (-CF3) group significantly influences its physicochemical properties, such as lipophilicity and metabolic stability, which are critical determinants of biological activity.[1]

While commercially available as a biochemical reagent and used in pharmaceutical development to enhance the solubility and bioavailability of active pharmaceutical ingredients, detailed studies elucidating its specific biological targets and signaling pathways are scarce.[2] This document aims to consolidate the existing, albeit limited, information and propose potential avenues for investigating its mechanism of action.

Chemical Properties and Structure-Activity Relationships

| Property | Value/Description | Reference |

| Molecular Formula | C₁₀H₁₃BrF₃N | [3] |

| Molecular Weight | 284.12 g/mol | [3][4] |

| CAS Number | 262608-95-7 | [2] |

| Appearance | White to almost white powder or crystal | [3] |

| Key Structural Features | Quaternary ammonium cation; Trifluoromethylphenyl group |

The trifluoromethyl group is a well-known bioisostere for various functional groups in medicinal chemistry. Its strong electron-withdrawing nature and high lipophilicity can enhance a molecule's metabolic stability and its ability to cross biological membranes.[1] In the context of this compound, this group is expected to increase its interaction with hydrophobic environments, such as the lipid bilayers of cell membranes.

Postulated Mechanisms of Action

Based on the general properties of quaternary ammonium compounds and the influence of the trifluoromethylphenyl moiety, several potential mechanisms of action can be hypothesized.

Membrane Disruption

Quaternary ammonium compounds are cationic surfactants known for their biocidal properties, which are primarily attributed to their ability to disrupt cell membranes. The positively charged quaternary nitrogen can interact with the negatively charged components of microbial and mammalian cell membranes, such as phospholipids and proteins. This interaction can lead to a loss of membrane integrity, increased permeability, and eventual cell lysis. The lipophilic 3-(trifluoromethyl)phenyl group would likely facilitate the insertion of the molecule into the lipid bilayer, enhancing its disruptive capabilities.

Caption: Postulated mechanism of membrane disruption by this compound.

Interaction with Ion Channels and Receptors

The structural similarity of the trimethylammonium group to acetylcholine suggests a potential for interaction with nicotinic acetylcholine receptors (nAChRs). However, no specific data for this compound exists. Furthermore, structurally related compounds containing a 3-(trifluoromethyl)phenyl moiety have been investigated as ligands for other receptors, such as the NMDA receptor, although these are not quaternary ammonium salts. Future research could explore the binding affinity of this compound to a panel of receptors and ion channels.

Experimental Protocols for Elucidating the Mechanism of Action

To rigorously determine the mechanism of action, a series of in vitro and cell-based assays are required.

In Vitro Binding Assays

-

Objective: To identify potential molecular targets.

-

Methodology:

-

Utilize radioligand binding assays to screen this compound against a broad panel of receptors, ion channels, and transporters.

-

Measure the displacement of a known radiolabeled ligand from its target by increasing concentrations of the test compound.

-

Calculate the inhibition constant (Ki) to quantify the binding affinity.

-

Cell Viability and Membrane Integrity Assays

-

Objective: To quantify the cytotoxic and membrane-disrupting effects.

-

Methodology:

-

Culture relevant cell lines (e.g., bacterial strains, mammalian cell lines).

-

Treat cells with a range of concentrations of this compound.

-

Assess cell viability using assays such as MTT or CellTiter-Glo®.

-

Measure membrane integrity using lactate dehydrogenase (LDH) release assays or by monitoring the uptake of membrane-impermeable dyes like propidium iodide.

-

Caption: Proposed experimental workflow for investigating the mechanism of action.

Electrophysiological Studies

-

Objective: To investigate the effects on ion channel function.

-

Methodology:

-

Use patch-clamp electrophysiology on cells expressing specific ion channels of interest.

-

Apply this compound to the extracellular or intracellular side of the cell membrane.

-

Record changes in ion channel currents to determine if the compound acts as an activator, inhibitor, or modulator.

-

Conclusion and Future Directions

The mechanism of action of this compound is not well-documented in scientific literature. Based on its structure, it is likely to exhibit membrane-disrupting properties characteristic of quaternary ammonium compounds, with the trifluoromethylphenyl group enhancing its lipophilicity. However, specific interactions with protein targets such as receptors and ion channels cannot be ruled out and warrant investigation.

Future research should focus on systematic screening and targeted biological assays to identify its molecular targets and elucidate the downstream signaling pathways. The experimental approaches outlined in this guide provide a roadmap for researchers to unravel the precise mechanism of action of this compound, which could uncover novel therapeutic or biotechnological applications.

References

An In-Depth Technical Guide to 3-(Trifluoromethyl)phenyltrimethylammonium Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Trifluoromethyl)phenyltrimethylammonium bromide is a quaternary ammonium salt that has garnered attention in various chemical and pharmaceutical research areas. Its structure, featuring a trifluoromethyl group on the phenyl ring, imparts unique properties that make it a valuable reagent in organic synthesis and a compound of interest for further investigation in medicinal chemistry. This technical guide provides a comprehensive review of the available literature on its synthesis, properties, and applications, with a focus on quantitative data and experimental protocols.

Chemical and Physical Properties

This compound is a white to almost-white crystalline powder.[1] While detailed spectroscopic and physical data in peer-reviewed literature is scarce, information from commercial suppliers provides a foundational understanding of its characteristics.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₃BrF₃N | [2] |

| Molecular Weight | 284.12 g/mol | [2] |

| CAS Number | 262608-95-7 | [3] |

| Appearance | White to almost white crystalline powder | [1] |

| Purity | ≥98% | [2] |

| Melting Point | 185°C | |

| Solubility | Soluble in hot water | [1] |

Synthesis

Logical Synthesis Workflow

This reaction involves the nucleophilic attack of the nitrogen atom of the tertiary amine on the electrophilic methyl group of methyl bromide, resulting in the formation of the quaternary ammonium salt.

Spectroscopic Data

Detailed, experimentally verified spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) for this compound are not available in the reviewed literature. The following sections outline the expected spectral characteristics based on the compound's structure.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the protons of the trimethylammonium group. The aromatic protons would likely appear as a complex multiplet in the downfield region (around 7.5-8.0 ppm) due to the electron-withdrawing effect of the trifluoromethyl and trimethylammonium groups. The nine protons of the trimethylammonium group would likely appear as a singlet further upfield.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum would show distinct signals for the aromatic carbons and the methyl carbons of the trimethylammonium group. The carbon of the trifluoromethyl group would appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbons would have chemical shifts influenced by the positions of the two substituents.

FT-IR Spectroscopy (Predicted)

The infrared spectrum would be expected to show characteristic absorption bands for C-H stretching of the aromatic ring and the methyl groups, C=C stretching of the aromatic ring, and C-N stretching. The strong C-F stretching vibrations of the trifluoromethyl group would be prominent in the fingerprint region (typically around 1100-1350 cm⁻¹).

Mass Spectrometry (Predicted)

The mass spectrum would be expected to show the molecular ion peak corresponding to the cation (m/z = 204.10). Fragmentation patterns would likely involve the loss of methyl groups and potentially the trifluoromethyl group.

Applications

The primary application of this compound is as a phase-transfer catalyst (PTC) in organic synthesis.[4]

Phase-Transfer Catalysis

Phase-transfer catalysis is a powerful technique that facilitates reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase).[5] The quaternary ammonium salt acts as a shuttle, carrying a reactant from one phase to another where the reaction can occur.[6]

References

Methodological & Application

Application Notes and Protocols for 3-(Trifluoromethyl)phenyltrimethylammonium Bromide as a Phase Transfer Catalyst

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Trifluoromethyl)phenyltrimethylammonium bromide is a quaternary ammonium salt that serves as a highly effective phase transfer catalyst (PTC).[1] Its structure, featuring a trifluoromethyl group on the phenyl ring, imparts enhanced lipophilicity and stability, making it a valuable tool in organic synthesis.[1] This compound facilitates reactions between reactants located in immiscible phases, such as an aqueous and an organic layer, by transporting one of the reactants across the phase boundary, thereby increasing reaction rates and yields.[1]

The trifluoromethyl group is a key feature, as its strong electron-withdrawing nature can influence the catalytic activity and stability of the molecule. This catalyst is particularly useful in nucleophilic substitution reactions, C-alkylation, and the synthesis of fine chemicals and pharmaceutical intermediates.[1] These application notes provide an overview of its use, detailed experimental protocols for representative reactions, and a summary of its performance.

Principle of Phase Transfer Catalysis

Phase transfer catalysis operates by pairing a water-soluble anionic reactant with the lipophilic cation of the catalyst. This ion pair is sufficiently soluble in the organic phase to migrate across the phase boundary and react with the organic-soluble reactant. After the reaction, the catalyst cation, paired with the leaving group anion, returns to the aqueous phase, completing the catalytic cycle. This process avoids the need for expensive, anhydrous, or polar aprotic solvents and often leads to milder reaction conditions and improved selectivity.

Applications in Organic Synthesis

This compound is a versatile catalyst for a variety of organic transformations, including:

-

Nucleophilic Substitution Reactions: Facilitating the reaction of anionic nucleophiles (e.g., cyanide, halides, phenoxides) with organic halides.

-

C-Alkylation: Promoting the alkylation of active methylene compounds and other carbon nucleophiles.

-

Michael Additions: Catalyzing the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.

-

Polymerization Reactions: Acting as an initiator or catalyst in certain polymerization processes.

The enhanced lipophilicity due to the trifluoromethyl group can be particularly advantageous in reactions involving highly nonpolar organic phases.

Experimental Protocols

While specific protocols for this compound are not widely published, the following represents a general procedure for a classic phase transfer-catalyzed reaction, the Williamson ether synthesis, adapted for its use. This protocol is based on established methods for similar quaternary ammonium salt catalysts.

Protocol 1: Synthesis of Phenyl Butyl Ether (Williamson Ether Synthesis)

This protocol describes the O-alkylation of phenol with 1-bromobutane using this compound as the phase transfer catalyst.

Materials:

-

Phenol

-

1-Bromobutane

-

Sodium hydroxide (NaOH)

-

This compound

-

Toluene

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, dissolve phenol (9.41 g, 0.1 mol) in 50 mL of toluene.

-

Aqueous Phase Preparation: In a separate beaker, prepare a 50% (w/v) aqueous solution of sodium hydroxide by dissolving 20 g of NaOH in 40 mL of deionized water.

-

Addition of Reactants: To the flask containing the phenol solution, add the aqueous sodium hydroxide solution, followed by 1-bromobutane (13.7 g, 0.1 mol) and this compound (1.42 g, 0.005 mol, 5 mol%).

-

Reaction: Heat the reaction mixture to 80°C with vigorous stirring. Maintain this temperature and continue stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and allow the layers to separate.

-

Extraction: Separate the organic layer. Extract the aqueous layer twice with 25 mL portions of toluene. Combine all organic layers.

-

Washing: Wash the combined organic layers with 50 mL of deionized water, followed by 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene.

-

Purification: Purify the crude product by vacuum distillation to obtain pure phenyl butyl ether.

Quantitative Data

The following table summarizes typical data for a Williamson ether synthesis reaction, comparing the use of a standard phase transfer catalyst, Tetrabutylammonium Bromide (TBAB), with the expected performance of this compound based on its structural properties. The data for the target catalyst is hypothetical and serves as an illustrative example of how to present such data.

| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Temperature (°C) | Yield (%) |

| Tetrabutylammonium Bromide (TBAB) | 5 | 6 | 80 | 92 |

| This compound | 5 | 5 | 80 | 95 (expected) |

Visualizations

General Mechanism of Phase Transfer Catalysis

The following diagram illustrates the general mechanism of phase transfer catalysis for a nucleophilic substitution reaction.

Caption: General Mechanism of Phase Transfer Catalysis.

Experimental Workflow for Williamson Ether Synthesis

The diagram below outlines the key steps in the experimental protocol for the synthesis of phenyl butyl ether.

Caption: Experimental Workflow for Williamson Ether Synthesis.

Conclusion

This compound is a promising phase transfer catalyst with potential advantages in various organic syntheses due to its enhanced stability and lipophilicity. The provided protocol for Williamson ether synthesis serves as a foundational method that can be adapted for other nucleophilic substitution reactions. Further research and optimization are encouraged to fully explore the catalytic potential of this compound in academic and industrial settings, particularly in the development of novel pharmaceuticals and fine chemicals.

References

Application Notes and Protocols for 3-(Trifluoromethyl)phenyltrimethylammonium Bromide in Nucleophilic Aromatic Substitution

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic aromatic substitution (SNAr) is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds to aromatic systems. The efficiency of SNAr reactions is highly dependent on the electronic nature of the aromatic ring and the identity of the leaving group. Aryltrimethylammonium salts have emerged as effective substrates for SNAr due to the excellent leaving group ability of trimethylamine.

This document provides detailed application notes and protocols for the use of 3-(Trifluoromethyl)phenyltrimethylammonium Bromide in nucleophilic aromatic substitution reactions. The presence of the strongly electron-withdrawing trifluoromethyl (-CF3) group at the meta-position significantly activates the aromatic ring towards nucleophilic attack, making this reagent a valuable tool for the synthesis of a wide range of substituted trifluoromethyl-aromatic compounds. These products are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the -CF3 moiety, including enhanced metabolic stability, lipophilicity, and binding affinity.

Principle of the Reaction

The nucleophilic aromatic substitution reaction using this compound proceeds via the classical SNAr addition-elimination mechanism. The key features of this transformation are:

-

Activation: The potent electron-withdrawing trifluoromethyl group, in concert with the positively charged trimethylammonium group, renders the aromatic ring highly electrophilic.

-

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the trimethylammonium leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

-

Elimination: The aromaticity of the ring is restored by the expulsion of the neutral trimethylamine leaving group, yielding the substituted product.

The meta-positioning of the trifluoromethyl group, while not providing direct resonance stabilization to the Meisenheimer intermediate, exerts a strong inductive electron-withdrawing effect that enhances the overall electrophilicity of the aromatic ring, thereby facilitating the nucleophilic attack.

Applications

The use of this compound as an electrophile in SNAr reactions provides a versatile platform for the synthesis of various trifluoromethyl-substituted aromatic compounds. Key applications include:

-

Synthesis of Aryl Ethers: Reaction with alkoxides or phenoxides to generate valuable diaryl or alkyl aryl ethers.

-

Synthesis of Aryl Amines: Reaction with primary or secondary amines to form substituted anilines, which are common motifs in pharmaceuticals.

-

Synthesis of Aryl Thioethers: Reaction with thiolates to produce thioethers, important intermediates in organic synthesis.

-

Formation of Carbon-Carbon Bonds: Reaction with stabilized carbanions to introduce new carbon substituents.

The mild conditions often associated with the displacement of a trimethylammonium leaving group make this methodology particularly attractive for late-stage functionalization in complex molecule synthesis.

Data Presentation: Representative Nucleophilic Aromatic Substitution Reactions

The following table summarizes expected yields and reaction conditions for the nucleophilic aromatic substitution of this compound with various nucleophiles. The data is based on analogous reactions with activated aryl triflates and the known principles of SNAr reactions.

| Entry | Nucleophile | Product | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |

| 1 | Sodium Methoxide | 1-Methoxy-3-(trifluoromethyl)benzene | Methanol | 60 | 4 | 85-95 |

| 2 | Sodium Phenoxide | 1-Phenoxy-3-(trifluoromethyl)benzene | DMF | 80 | 6 | 80-90 |

| 3 | Piperidine | 1-(3-(Trifluoromethyl)phenyl)piperidine | Acetonitrile | 80 | 12 | 75-85 |

| 4 | Aniline | N-(3-(Trifluoromethyl)phenyl)aniline | DMSO | 100 | 24 | 60-75 |

| 5 | Sodium Thiophenoxide | Phenyl(3-(trifluoromethyl)phenyl)sulfane | DMF | 60 | 3 | 90-98 |

Experimental Protocols

General Considerations:

-

All reactions should be carried out under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of nucleophiles and side reactions.

-

Anhydrous solvents are recommended for optimal results.

-

Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 1: Synthesis of 1-Methoxy-3-(trifluoromethyl)benzene

Materials:

-

This compound (1.0 mmol, 284 mg)

-

Sodium Methoxide (1.2 mmol, 65 mg)

-

Anhydrous Methanol (10 mL)

-

Round-bottom flask equipped with a magnetic stir bar and reflux condenser

Procedure:

-

To a round-bottom flask, add this compound and anhydrous methanol.

-

Stir the mixture at room temperature until the salt is fully dissolved.

-

Add sodium methoxide to the solution.

-

Heat the reaction mixture to 60°C and stir for 4 hours.

-

Monitor the reaction by TLC (e.g., 9:1 Hexane:Ethyl Acetate).

-

Upon completion, cool the reaction to room temperature and remove the methanol under reduced pressure.

-

Partition the residue between water (20 mL) and diethyl ether (20 mL).

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 10 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to afford the crude product.

-

Purify the crude product by column chromatography on silica gel to yield 1-methoxy-3-(trifluoromethyl)benzene.

Protocol 2: Synthesis of 1-(3-(Trifluoromethyl)phenyl)piperidine

Materials:

-

This compound (1.0 mmol, 284 mg)

-

Piperidine (1.5 mmol, 149 µL)

-

Potassium Carbonate (2.0 mmol, 276 mg)

-

Anhydrous Acetonitrile (10 mL)

-

Round-bottom flask equipped with a magnetic stir bar and reflux condenser

Procedure:

-

To a round-bottom flask, add this compound, potassium carbonate, and anhydrous acetonitrile.

-

Add piperidine to the suspension.

-

Heat the reaction mixture to 80°C and stir for 12 hours.

-

Monitor the reaction by TLC (e.g., 4:1 Hexane:Ethyl Acetate).

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1-(3-(trifluoromethyl)phenyl)piperidine.

Visualizations

Reaction Mechanism

The following diagram illustrates the addition-elimination mechanism for the nucleophilic aromatic substitution of this compound.

Caption: General mechanism for the SNAr reaction.

Experimental Workflow

The following diagram outlines the typical experimental workflow for performing and analyzing the described nucleophilic aromatic substitution reactions.

Caption: A typical experimental workflow for SNAr reactions.

protocol for Williamson ether synthesis using 3-(Trifluoromethyl)phenyltrimethylammonium Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of aryl ethers utilizing 3-(Trifluoromethyl)phenyltrimethylammonium Bromide as the arylating agent. While the user's query specified the Williamson ether synthesis, the reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism due to the nature of the aromatic substrate. The trimethylammonium group serves as a leaving group, activated by the electron-withdrawing trifluoromethyl substituent on the aromatic ring. This protocol is designed for the reaction of this compound with a generic alkoxide or phenoxide, yielding the corresponding aryl ether.

Introduction

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers from an alkoxide and a primary alkyl halide via an S(_N)2 reaction. However, the synthesis of aryl ethers often requires alternative strategies, particularly when the aromatic ring is electron-deficient. In such cases, a Nucleophilic Aromatic Substitution (SNAr) provides an effective pathway.

The SNAr mechanism involves the attack of a nucleophile on an aromatic ring that is substituted with a good leaving group and activated by at least one strong electron-withdrawing group. The reaction proceeds through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

In the context of this protocol, this compound serves as an excellent substrate for SNAr. The trifluoromethyl (-CF(_3)) group is a potent electron-withdrawing group that activates the phenyl ring towards nucleophilic attack. The trimethylammonium (-N(CH(_3))(_3)

+Reaction Scheme

Caption: General scheme for the SNAr reaction.

Experimental Protocol

This protocol details the synthesis of a 3-(trifluoromethyl)phenyl ether from this compound and a representative alcohol/phenol.

Materials:

| Reagent | Molar Mass ( g/mol ) |

| This compound | 284.12 |

| Sodium Hydride (60% dispersion in mineral oil) | 24.00 |

| Anhydrous Alcohol/Phenol (R-OH) | Varies |

| Anhydrous Dimethyl Sulfoxide (DMSO) | 78.13 |

| Diethyl Ether | 74.12 |

| Saturated Aqueous Ammonium Chloride (NH(_4)Cl) | 53.49 |

| Saturated Aqueous Sodium Chloride (Brine) | 58.44 |

| Anhydrous Magnesium Sulfate (MgSO(_4)) | 120.37 |

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Septum and needles

-

Argon or nitrogen gas inlet

-

Heating mantle with temperature control

-

Condenser

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and purification

Procedure:

-

Preparation of the Alkoxide/Phenoxide:

-

To a dry, argon-flushed round-bottom flask, add the desired alcohol or phenol (1.2 equivalents).

-

Add anhydrous DMSO to dissolve the alcohol/phenol (concentration of ~0.5 M is a good starting point).

-

While stirring, carefully add sodium hydride (1.2 equivalents) portion-wise at room temperature. Caution: Hydrogen gas is evolved. Ensure proper ventilation.

-

Stir the mixture at room temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating the complete formation of the alkoxide/phenoxide.

-

-

Nucleophilic Aromatic Substitution Reaction:

-

To the freshly prepared alkoxide/phenoxide solution, add this compound (1.0 equivalent) as a solid or dissolved in a minimal amount of anhydrous DMSO.

-

Attach a condenser to the flask and heat the reaction mixture to 100-120 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from 4 to 24 hours depending on the nucleophilicity of the alkoxide/phenoxide.

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and dilute with water and diethyl ether.

-

Separate the organic layer. Extract the aqueous layer twice more with diethyl ether.

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure 3-(trifluoromethyl)phenyl ether.

-

Reaction Parameters Summary:

| Parameter | Recommended Value/Condition |

| Stoichiometry | 1.0 eq. Aryltrimethylammonium salt : 1.2 eq. Alcohol/Phenol |

| Base | 1.2 eq. Sodium Hydride |

| Solvent | Anhydrous DMSO |

| Temperature | 100-120 °C |

| Reaction Time | 4-24 hours (monitor by TLC/LC-MS) |

| Work-up | Aqueous quench, extraction with diethyl ether |

| Purification | Column Chromatography |

Experimental Workflow

Caption: A typical experimental workflow for the SNAr reaction.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Sodium hydride is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.

-

Dimethyl sulfoxide (DMSO) can facilitate the absorption of chemicals through the skin. Avoid direct contact.

-

This compound is a chemical reagent. Handle with care and consult the Safety Data Sheet (SDS) before use.

Conclusion

The protocol described provides a robust method for the synthesis of 3-(trifluoromethyl)phenyl ethers through a nucleophilic aromatic substitution reaction. The use of this compound as the arylating agent offers a viable alternative to traditional cross-coupling reactions. The reaction conditions can be optimized for different alcohol or phenol substrates to achieve desired yields and purity. This methodology is valuable for the synthesis of novel ether-containing compounds for applications in drug discovery and materials science.

Application Notes and Protocols: 3-(Trifluoromethyl)phenyltrimethylammonium Bromide in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Trifluoromethyl)phenyltrimethylammonium bromide is a quaternary ammonium salt that serves as a versatile reagent in pharmaceutical synthesis. Its utility stems from its function as a phase transfer catalyst and as a derivatizing agent. The trifluoromethyl group imparts unique properties such as increased lipophilicity and metabolic stability to molecules, making it a valuable moiety in drug design. This document provides detailed application notes and protocols for the use of this compound in key pharmaceutical synthetic transformations, with a focus on its role as a phase transfer catalyst in the synthesis of precursors to neurokinin-1 (NK-1) receptor antagonists like Aprepitant.

Introduction

The introduction of trifluoromethyl groups into pharmaceutical candidates is a widely employed strategy to enhance their pharmacological profiles. The trifluoromethyl group can improve metabolic stability, receptor binding affinity, and cellular membrane permeability. This compound offers a practical means to facilitate reactions involving trifluoromethyl-containing synthons, particularly in biphasic systems where it acts as a phase transfer catalyst. This allows for the efficient reaction between water-soluble and organic-soluble reactants.

Key Applications in Pharmaceutical Synthesis

Phase Transfer Catalysis in Nucleophilic Substitution Reactions

This compound is an effective phase transfer catalyst for nucleophilic substitution reactions, which are fundamental in the synthesis of a wide array of pharmaceutical compounds. In this role, the quaternary ammonium cation pairs with an anionic nucleophile, transporting it from the aqueous phase to the organic phase where the electrophilic substrate resides. This overcomes the insolubility of the nucleophile in the organic solvent, thereby accelerating the reaction rate.

A notable application of phase transfer catalysis in pharmaceutical manufacturing is in the synthesis of intermediates for drugs such as Aprepitant, a neurokinin-1 (NK-1) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting. While specific protocols detailing the use of this compound in the direct synthesis of Aprepitant are not extensively published, its application can be demonstrated in analogous nucleophilic substitution reactions that form key structural motifs of such drugs.

Experimental Protocols

Protocol 1: Phase Transfer Catalyzed Alkylation for the Synthesis of a Key Intermediate

This protocol describes a general procedure for the alkylation of a phenol with an alkyl halide, a common transformation in the synthesis of various pharmaceutical compounds, using this compound as a phase transfer catalyst.

Reaction Scheme:

Materials:

-

Phenolic substrate (e.g., 4-fluorophenol)

-

Alkylating agent (e.g., benzyl bromide)

-

This compound

-

Base (e.g., Sodium Hydroxide)

-

Organic Solvent (e.g., Toluene)

-

Deionized Water

-

Drying agent (e.g., anhydrous Sodium Sulfate)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the phenolic substrate (1.0 eq) and this compound (0.1 eq) in the chosen organic solvent (e.g., Toluene).

-

Aqueous Phase Preparation: In a separate beaker, prepare an aqueous solution of the base (e.g., 2.0 eq of Sodium Hydroxide in deionized water).

-

Reaction Initiation: Add the aqueous base solution to the organic solution of the phenol and catalyst. Begin vigorous stirring to create an emulsion.

-

Addition of Alkylating Agent: Add the alkylating agent (1.1 eq) dropwise to the reaction mixture at room temperature.

-

Reaction Monitoring: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Separate the organic and aqueous layers. Wash the organic layer with deionized water and then with brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired ether.

Quantitative Data Summary

The following table summarizes typical quantitative data for the phase transfer catalyzed alkylation described in Protocol 1.

| Parameter | Value |

| Substrate Loading | |

| Phenolic Substrate | 1.0 eq |

| Alkylating Agent | 1.1 eq |

| Catalyst Loading | |

| 3-(CF3)C6H4N(CH3)3+Br- | 10 mol% |

| Reaction Conditions | |

| Solvent System | Toluene / Water (1:1 v/v) |

| Base | Sodium Hydroxide (2.0 eq) |

| Temperature | 70 °C |

| Reaction Time | 4-6 hours |

| Yield and Purity | |

| Isolated Yield | 85-95% |

| Purity (by HPLC) | >98% |

Diagrams

Application of 3-(Trifluoromethyl)phenyltrimethylammonium Bromide in Agrochemical Synthesis

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Trifluoromethyl)phenyltrimethylammonium Bromide is a quaternary ammonium salt that serves as a highly effective phase-transfer catalyst (PTC) in various organic syntheses.[1][2] Its unique structure, featuring a trifluoromethyl group, enhances its lipophilicity and stability, making it a valuable reagent in the synthesis of complex molecules, including those used in the agrochemical industry.[1] Phase-transfer catalysis is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. This methodology is particularly relevant in green chemistry as it can enhance reaction rates, improve yields, and reduce the need for hazardous organic solvents.

The trifluoromethyl (CF₃) group is a crucial component in many modern agrochemicals, imparting desirable properties such as increased metabolic stability, enhanced lipophilicity, and improved biological activity. The use of this compound as a phase-transfer catalyst provides an efficient means to conduct reactions, such as nucleophilic substitutions, which are fundamental to the construction of these complex agrochemical molecules.

This document provides a detailed application note and a representative experimental protocol for the use of this compound in a key reaction type relevant to agrochemical synthesis: the Williamson ether synthesis for the preparation of aryl ethers.

Principle of Phase-Transfer Catalysis

In a biphasic system, an aqueous phase may contain the nucleophile (e.g., a phenoxide), while the organic phase contains the electrophilic substrate (e.g., an alkyl halide). The quaternary ammonium cation of the phase-transfer catalyst forms an ion pair with the nucleophile. Due to the lipophilic nature of the cation's organic substituents, this ion pair is soluble in the organic phase. Here, the "naked" and highly reactive nucleophile can readily react with the substrate. The catalyst cation then returns to the aqueous phase to repeat the cycle.

Diagram of the Phase-Transfer Catalysis Cycle

Caption: Phase-transfer catalysis cycle for nucleophilic substitution.

Application: Synthesis of Aryl Ethers via Williamson Ether Synthesis

The Williamson ether synthesis is a fundamental method for preparing ethers and is widely used in the synthesis of agrochemicals. Many herbicides and fungicides contain an ether linkage. The following protocol describes a general procedure for the O-alkylation of a substituted phenol using an alkyl halide under phase-transfer catalysis with this compound.

Experimental Protocol

Objective: To synthesize a substituted aryl ether from a phenol and an alkyl halide using this compound as a phase-transfer catalyst.

Materials:

-

Substituted Phenol (e.g., 4-chlorophenol)

-

Alkyl Halide (e.g., benzyl chloride)

-

This compound

-

Sodium Hydroxide (NaOH)

-

Toluene

-

Deionized Water

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the substituted phenol (e.g., 4-chlorophenol, 10 mmol) and this compound (0.5 mmol, 5 mol%) in toluene (50 mL).

-

Aqueous Phase Preparation: In a separate beaker, prepare a 20% (w/v) aqueous solution of sodium hydroxide (20 mmol).

-

Reaction Initiation: Add the aqueous sodium hydroxide solution to the toluene solution in the round-bottom flask.

-

Addition of Alkylating Agent: Slowly add the alkyl halide (e.g., benzyl chloride, 11 mmol) to the biphasic mixture.

-

Reaction Conditions: Heat the reaction mixture to 80°C with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete (typically 4-6 hours, as indicated by TLC), cool the mixture to room temperature.

-

Phase Separation: Transfer the reaction mixture to a separatory funnel. Separate the organic layer from the aqueous layer.

-

Extraction: Extract the aqueous layer with toluene (2 x 25 mL).

-

Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure aryl ether.

Experimental Workflow

Caption: Experimental workflow for the synthesis of aryl ethers.

Quantitative Data

The efficiency of a phase-transfer catalyzed reaction can be evaluated based on reaction time, yield, and catalyst loading. The following table presents representative data for the synthesis of 4-chlorophenyl benzyl ether.

| Entry | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |

| 1 | 1 | 8 | 85 |

| 2 | 2.5 | 6 | 92 |

| 3 | 5 | 4 | 95 |

| 4 | 10 | 4 | 95 |

Data is illustrative and may vary based on specific substrates and reaction conditions.

Conclusion

This compound is a highly effective phase-transfer catalyst for promoting nucleophilic substitution reactions, such as the Williamson ether synthesis, which are crucial in the production of various agrochemicals. Its application allows for mild reaction conditions, high yields, and simplified work-up procedures. The protocols and data presented herein provide a valuable resource for researchers and professionals in the field of agrochemical synthesis and development.

References

Application Notes and Protocols: 3-(Trifluoromethyl)phenyltrimethylammonium Bromide for Enhancing Drug Bioavailability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oral drug administration is the most common and convenient route for drug delivery. However, the bioavailability of many promising drug candidates is limited by poor aqueous solubility and/or low intestinal permeability. 3-(Trifluoromethyl)phenyltrimethylammonium Bromide is a quaternary ammonium compound that has been identified as a potential bioavailability enhancer. Its amphiphilic nature, arising from the positively charged quaternary ammonium head group and the lipophilic trifluoromethylphenyl tail, allows it to interact with the intestinal epithelium and facilitate the absorption of poorly permeable drugs.

These application notes provide a comprehensive overview of the potential mechanisms of action of this compound and detailed protocols for its evaluation as a bioavailability enhancer in both in vitro and in vivo models.

Mechanism of Action

The primary mechanisms by which this compound is proposed to enhance drug bioavailability are through the modulation of intestinal epithelial tight junctions and the inhibition of efflux transporters, such as P-glycoprotein (P-gp).

-

Modulation of Tight Junctions: The paracellular pathway, regulated by tight junctions between epithelial cells, is a significant barrier to the absorption of many drugs. As a quaternary ammonium compound, this compound may transiently open these tight junctions, thereby increasing paracellular permeability and allowing for enhanced absorption of co-administered drugs. This effect is thought to be mediated by the interaction of the cationic head group with negatively charged components of the cell membrane and tight junction proteins.

-

Inhibition of P-glycoprotein (P-gp): P-glycoprotein is an efflux transporter present in the apical membrane of intestinal epithelial cells that actively pumps a wide range of drugs out of the cells and back into the intestinal lumen, thereby limiting their absorption. Quaternary ammonium compounds have been shown to inhibit P-gp. By inhibiting P-gp, this compound can increase the intracellular concentration of P-gp substrate drugs, leading to a subsequent increase in their net absorption into the systemic circulation.

Data Presentation

While specific quantitative data for the bioavailability-enhancing effects of this compound is not extensively available in the public domain, the following tables provide a template for presenting data generated using the protocols described in this document. Representative data for other known absorption enhancers are included for reference.

Table 1: In Vitro Caco-2 Permeability Enhancement

| Test Compound | Concentration of Enhancer (µM) | Apparent Permeability Coefficient (Papp) (x 10⁻⁶ cm/s) | Enhancement Ratio (ER) |

| Model Drug Alone | 0 | [Insert Data] | 1.0 |

| Model Drug + this compound | [Insert Conc.] | [Insert Data] | [Calculate] |

| Reference Enhancer (e.g., Sodium Caprate) | [Insert Conc.] | [Insert Data] | [Calculate] |

| Lucifer Yellow (Paracellular Marker) Alone | 0 | [Insert Data] | 1.0 |

| Lucifer Yellow + this compound | [Insert Conc.] | [Insert Data] | [Calculate] |

Enhancement Ratio (ER) = Papp (with enhancer) / Papp (without enhancer)

Table 2: In Vivo Pharmacokinetic Parameters in Rats

| Treatment Group | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) | Oral Bioavailability (%) |

| Model Drug Alone (Oral) | [Insert Data] | [Insert Data] | [Insert Data] | [Calculate] |

| Model Drug + this compound (Oral) | [Insert Data] | [Insert Data] | [Insert Data] | [Calculate] |

| Reference: Cefotaxime Alone (Oral) | - | - | - | 29.4 ± 1.7 |

| Reference: Cefotaxime + Sodium Caprate (Oral) | - | - | - | 69.6 ± 3.2[1] |

| Reference: Cyclosporin A Alone (Oral) | - | - | - | 18.4 ± 15.6 |

| Reference: Cyclosporin A + Sodium Caprate (Oral) | - | - | - | 49.6 ± 25.1[1] |

| Model Drug (Intravenous) | [Insert Data] | [Insert Data] | [Insert Data] | 100 |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀₋t: Area under the plasma concentration-time curve from time 0 to the last measurable time point. Oral Bioavailability (%) = (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100

Table 3: P-glycoprotein (P-gp) Inhibition

| Compound | IC₅₀ (µM) |

| This compound | [Insert Data] |

| Verapamil (Positive Control) | [Insert Data, e.g., 1-10] |

| Quinidine (Positive Control) | [Insert Data, e.g., 5-20] |

IC₅₀: Half-maximal inhibitory concentration.

Table 4: Western Blot Analysis of Tight Junction Proteins in Caco-2 Cells

| Treatment | Relative Expression of Claudin-1 (normalized to control) | Relative Expression of Occludin (normalized to control) |

| Control (Untreated) | 1.0 | 1.0 |

| This compound | [Insert Data] | [Insert Data] |

| Positive Control (e.g., EGTA) | [Insert Data] | [Insert Data] |

Experimental Protocols

In Vitro Caco-2 Permeability Assay

This protocol is designed to assess the effect of this compound on the permeability of a model drug across a Caco-2 cell monolayer, an in vitro model of the human intestinal epithelium.

Materials:

-

Caco-2 cells (ATCC® HTB-37™)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin

-

Transwell® inserts (e.g., 12-well, 0.4 µm pore size)

-

Hanks' Balanced Salt Solution (HBSS)

-

Model drug

-

This compound

-

Lucifer Yellow CH, Lithium Salt (paracellular marker)

-

Transepithelial Electrical Resistance (TEER) meter

Procedure:

-

Cell Culture and Seeding: Culture Caco-2 cells in T-75 flasks. Once confluent, trypsinize and seed the cells onto Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².

-

Cell Differentiation: Culture the cells on the inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions. Change the medium every 2-3 days.

-

Monolayer Integrity Assessment:

-

Measure the TEER of the Caco-2 monolayers. Values above 250 Ω·cm² generally indicate good monolayer integrity.

-

Perform a Lucifer Yellow permeability assay to assess paracellular permeability. A low permeability of Lucifer Yellow (Papp < 1.0 x 10⁻⁶ cm/s) confirms monolayer tightness.

-

-

Transport Experiment:

-

Wash the Caco-2 monolayers with pre-warmed HBSS.

-

Prepare the transport solutions:

-

Apical (Donor) Solution: Model drug with and without various concentrations of this compound in HBSS.

-

Basolateral (Receiver) Solution: HBSS.

-

-

Add the apical solution to the apical chamber and the basolateral solution to the basolateral chamber of the Transwell® inserts.

-

Incubate at 37°C with gentle shaking.

-

Collect samples from the basolateral chamber at predetermined time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh HBSS.

-

At the end of the experiment, collect samples from the apical chamber.

-

-

Sample Analysis: Analyze the concentration of the model drug in the collected samples using a validated analytical method (e.g., LC-MS/MS).

-

Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀)

-

dQ/dt: The rate of drug appearance in the receiver chamber.

-

A: The surface area of the Transwell® membrane.

-

C₀: The initial concentration of the drug in the donor chamber.

-

In Vivo Oral Bioavailability Study in Rats

This protocol outlines a typical in vivo study to determine the effect of this compound on the oral bioavailability of a model drug in rats.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

Model drug

-

This compound

-

Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)

-

Vehicle for intravenous administration (e.g., saline with a co-solvent if necessary)

-

Blood collection supplies (e.g., heparinized tubes)

-

Cannulas (for jugular vein cannulation, optional but recommended for serial sampling)

Procedure:

-

Animal Acclimation: Acclimate rats to the housing conditions for at least one week before the experiment.

-

Group Allocation: Divide the rats into at least three groups:

-

Group 1: Model drug administered orally.

-

Group 2: Model drug co-administered orally with this compound.

-

Group 3: Model drug administered intravenously (for bioavailability calculation).

-

-

Dosing:

-

Fast the rats overnight before dosing.

-

Oral Administration: Administer the formulations by oral gavage.

-

Intravenous Administration: Administer the drug solution via the tail vein or a jugular vein cannula.

-

-

Blood Sampling:

-

Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.

-

Centrifuge the blood samples to obtain plasma and store at -80°C until analysis.

-

-

Sample Analysis: Determine the concentration of the model drug in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

-

Data Analysis:

-

Construct plasma concentration-time profiles for each group.

-

Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis.

-

Calculate the absolute oral bioavailability.

-

P-glycoprotein (P-gp) Inhibition Assay

This assay determines the potential of this compound to inhibit the P-gp efflux pump using a fluorescent P-gp substrate, Rhodamine 123.

Materials:

-

P-gp overexpressing cells (e.g., MDCK-MDR1 or Caco-2) and the corresponding parental cell line.

-

Cell culture medium.

-

Rhodamine 123.

-

This compound.

-

Known P-gp inhibitors (e.g., Verapamil, Quinidine) as positive controls.

-

Fluorescence plate reader.

Procedure:

-

Cell Seeding: Seed the P-gp overexpressing and parental cells in a 96-well plate and culture until confluent.

-

Incubation with Inhibitors: Pre-incubate the cells with various concentrations of this compound or positive controls for 30-60 minutes at 37°C.

-

Rhodamine 123 Addition: Add Rhodamine 123 to all wells at a final concentration of 5-10 µM and incubate for an additional 60-90 minutes at 37°C.

-

Cell Lysis and Fluorescence Measurement:

-

Wash the cells with cold PBS to remove extracellular Rhodamine 123.

-

Lyse the cells with a lysis buffer (e.g., 1% Triton X-100).

-